molecular formula C6H5N3O5 B125998 O-(2,4-Dinitrophenyl)hydroxylamine CAS No. 17508-17-7

O-(2,4-Dinitrophenyl)hydroxylamine

Cat. No.: B125998
CAS No.: 17508-17-7
M. Wt: 199.12 g/mol
InChI Key: YLACRFYIUQZNIV-UHFFFAOYSA-N
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Description

O-(2,4-Dinitrophenyl)hydroxylamine is a specialized electrophilic aminating agent widely used in organic synthesis. First reported in 2003, its efficient two-step synthesis involves the reaction of hydroxylamine with 2,4-dinitrofluorobenzene under mild conditions, yielding a stable crystalline product . This compound is notable for its versatility in transition metal-catalyzed reactions, particularly in nitrogen-atom transfer processes. Key applications include:

  • N-Amination of heterocycles (e.g., pyridines, quinolines) to generate N-benzoyliminopyridinium ylides .
  • Aziridination of olefins via rhodium catalysis, enabling stereospecific synthesis of unprotected N-H aziridines .
  • Dearomatization of 2-naphthols to produce α-amino-β-naphthalenones .
  • Synthesis of NH-sulfoximines directly from sulfoxides .

Physically, it is a high-boiling-point solid (387.1°C) with significant thermal instability, exhibiting high-energy decomposition at low onset temperatures, necessitating stringent safety protocols during handling .

Preparation Methods

O-(2,4-Dinitrophenyl)hydroxylamine can be synthesized using Charette’s method on a large scale. The process involves nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene by N-hydroxyphthalimide, followed by hydrazinolysis . The reaction conditions are as follows:

Chemical Reactions Analysis

O-(2,4-Dinitrophenyl)hydroxylamine undergoes various types of reactions, primarily involving electrophilic amination. Some key reactions include:

Scientific Research Applications

Synthesis of Amines

Electrophilic Amination Reagent
DNPHA serves as an effective electrophilic amination reagent, donating an amino group to various nucleophiles. This property is exploited in the synthesis of substituted N-benzoyliminopyridinium ylides through an efficient N-amination/benzoylation procedure. The reaction conditions are mild, and the substrate scope is broad, allowing for the transformation of various substituted pyridines into polysubstituted products with high yields (up to 95%) .

Rhodium-Catalyzed Reactions
Recent advancements have demonstrated the use of DNPHA in rhodium-catalyzed reactions to synthesize unprotected NH-sulfoximines from sulfoxides. This method showcases good functional group tolerance and efficiency under mild conditions, highlighting DNPHA's role in generating biologically relevant compounds .

Amination of Alkenes

DNPHA has been utilized in the aminative transformation of alkenes, leading to the formation of aziridines. This reaction employs DNPHA as a safer alternative to other aminating reagents, facilitating the synthesis of unprotected amino functionalities from activated and unactivated alkenes . The process has shown broad functional group tolerance, making it a valuable tool in organic synthesis.

Case Study 1: Synthesis of N-Benzoyliminopyridinium Ylides

In a study conducted by Charette et al., DNPHA was employed to synthesize N-benzoyliminopyridinium ylides from various substituted pyridines. The reaction was characterized by its efficiency and high yield, demonstrating DNPHA's utility in complex organic synthesis .

CompoundYield (%)Reaction Conditions
Substituted Pyridine A95Mild conditions
Substituted Pyridine B92Mild conditions
Substituted Pyridine C51Mild conditions

Case Study 2: Direct Synthesis of NH-Sulfoximines

A novel method for synthesizing NH-sulfoximines using DNPHA was reported, showcasing its application in generating important structural units found in biologically active compounds. The method achieved good yields while maintaining functional group compatibility .

Mechanism of Action

The mechanism of action of O-(2,4-Dinitrophenyl)hydroxylamine involves its role as an electrophilic amination reagent. It donates a free NH2 group to nucleophiles, forming new C-N, N-N, O-N, and S-N bonds. This process is facilitated by the presence of good leaving groups, which enhance the reactivity of the compound . The molecular targets and pathways involved include various nucleophiles in organic synthesis, leading to the formation of aminated products .

Comparison with Similar Compounds

Comparison with Similar Compounds

O-Mesitylenesulfonylhydroxylamine (MSH)

MSH is a classical electrophilic aminating agent but suffers from lower efficiency compared to O-(2,4-dinitrophenyl)hydroxylamine. In the synthesis of N-benzoyliminopyridinium ylides, this compound achieves higher yields under milder conditions. For example, in N-amination reactions of pyridines, this compound avoids the need for excess reagent or prolonged reaction times often required with MSH . Additionally, this compound’s compatibility with rhodium catalysts (e.g., Rh₂(esp)₂) enables efficient aziridination and sulfoximine formation, where MSH is less effective .

Hydroxylamine-O-sulfonic Acid (HOSA)

While both HOSA and this compound can synthesize α-aminoketones from silyl enol ethers, HOSA is incompatible with N-basic heterocycles (e.g., pyridines, quinolines) due to undesired N─N bond formation. In contrast, this compound’s electron-withdrawing dinitrophenyl group mitigates such side reactions, enabling chemoselective amination .

O-(Diphenylphosphinyl)hydroxylamine (DPPH)

DPPH is explored as an alternative electrophilic aminating agent in sulfinamide synthesis. However, this compound demonstrates superior efficiency in one-pot, transition metal-catalyzed reactions. For instance, in rhodium-catalyzed imination of sulfoxides, this compound provides NH-sulfoximines in 75% yield, whereas DPPH requires harsher conditions .

N-Methyl-O-tosylhydroxylamine

This reagent is selective for arene amination over aziridination. In Rh-catalyzed reactions with o-allylanisole, N-methyl-O-tosylhydroxylamine produces 3-allyl-4-methoxy-N-methylaniline, whereas this compound exclusively forms aziridines. This highlights this compound’s unique ability to direct reactions toward cyclization rather than direct N─H insertion .

Biological Activity

O-(2,4-Dinitrophenyl)hydroxylamine (DNPHA) is a compound that has garnered attention in various fields of chemical and biological research due to its unique properties and potential applications. This article explores the biological activity of DNPHA, including its mechanisms of action, effects on cellular processes, and implications in therapeutic contexts.

Chemical Structure and Properties

DNPHA is characterized by the presence of a hydroxylamine functional group attached to a 2,4-dinitrophenyl moiety. This structure contributes to its reactivity and biological interactions. The molecular formula of DNPHA is C6H5N3O5C_6H_5N_3O_5, and it has been studied for its role as a reagent in organic synthesis and its biological implications.

Mechanisms of Biological Activity

DNPHA exhibits several biological activities, primarily attributed to its ability to act as a nucleophile. Its reactivity allows it to participate in various biochemical processes, including:

  • Nucleophilic Substitution Reactions : DNPHA can engage in nucleophilic attacks on electrophilic centers in biological molecules, influencing their function.
  • Formation of Sulfoximines : A notable application involves the rhodium-catalyzed synthesis of unprotected NH-sulfoximines from sulfoxides using DNPHA, highlighting its utility in synthesizing biologically relevant compounds .

Antiproliferative Effects

Research has indicated that DNPHA can exhibit antiproliferative effects against certain cancer cell lines. In a study evaluating the compound's impact on various malignant cells, it was found that DNPHA affected cell proliferation at low micromolar concentrations. The compound's mechanism appears to involve oxidative stress induction and interference with cellular iron homeostasis, which are critical pathways in cancer cell survival .

Table 1: Antiproliferative Activity of DNPHA

Cell LineIC50 (µM)
MDA-MB-2315.8 ± 0.4
A27806.7 ± 0.5
Caco-24.6 ± 0.9
HT-293.83 ± 0.02

IC50 values obtained from MTT assays after 72 hours of exposure .

Study on Cancer Cell Lines

In a detailed investigation, DNPHA was tested against several cancer cell lines, including breast (MDA-MB-231), ovarian (A2780), and colorectal (Caco-2) cancer cells. The results demonstrated that DNPHA effectively reduced cell viability in these lines, suggesting its potential as an anticancer agent . The study emphasized the compound's ability to induce apoptosis through oxidative stress mechanisms.

Synthesis and Biological Evaluation

Another significant study involved the synthesis of various derivatives of DNPHA and their biological evaluation as potential protein kinase inhibitors. The results indicated that certain derivatives exhibited promising inhibitory activity against Protein Kinase CK2, a target implicated in cancer progression . This highlights the versatility of DNPHA as a scaffold for developing new therapeutic agents.

Q & A

Basic Questions

Q. What is the recommended synthetic route for O-(2,4-dinitrophenyl)hydroxylamine (DPH) in laboratory settings?

DPH is synthesized via a two-step procedure starting from hydroxylamine hydrochloride and 2,4-dinitrochlorobenzene. The first step involves nucleophilic substitution to form the intermediate, followed by acid hydrolysis to yield DPH. Recrystallization from ethanol ensures high purity (>97%). This method, validated by Legault and Charette (2003), provides a scalable and reproducible route for laboratory use .

Q. What safety precautions are essential when handling DPH in research laboratories?

DPH requires strict safety measures due to its explosive potential and reactivity. Key precautions include:

  • Personal Protective Equipment (PPE): Impermeable gloves (e.g., nitrile), safety goggles, and lab coats.
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation.
  • Storage: Keep in tightly sealed containers in cool, dry, and well-ventilated areas, away from ignition sources.
  • Spill Management: Neutralize spills with dilute sodium bicarbonate and dispose of waste via approved hazardous channels .

Q. What are the primary applications of DPH in organic synthesis?

DPH is widely used as an electrophilic aminating agent. Key applications include:

  • N-Amination: Direct introduction of unprotected NH groups into pyridines, indoles, and sulfoxides.
  • Dearomatization: Catalytic enantioselective amination of aromatic systems (e.g., 2-naphthols).
  • Aziridination: Formation of NH-aziridines from alkenes under Rh or Mn catalysis .

Advanced Research Questions

Q. How does DPH compare to O-mesitylenesulfonylhydroxylamine (MSH) in electrophilic amination reactions?

Parameter DPH MSH
Stability Stable at room temperatureRequires in situ preparation
Reactivity Moderate; suitable for mild conditionsHigher reactivity for strained substrates
Safety Lower explosion riskHighly explosive, moisture-sensitive
Synthetic Utility Broad scope for NH transferLimited to specific substrates
DPH is preferred for large-scale reactions due to its stability, while MSH is reserved for cases requiring higher electrophilicity .

Q. What catalytic systems optimize enantioselective dearomative amination using DPH?

  • Copper Catalysis: CuBr with chiral bisoxazoline (Box) ligands achieves up to 96% enantiomeric excess (ee) in dearomatizing tryptamines to 3a-amino-pyrroloindolines. Optimal conditions: 0°C, dichloromethane solvent, and 1.5 eq. DPH .
  • Rhodium Catalysis: Rh₂(esp)₂ (1 mol%) enables gram-scale dearomatization of 2-naphthols, yielding α-amino-β-naphthalenones. Key factors include DPH stoichiometry (3 eq.) and solvent polarity (tetrahydrofuran) .

Q. How can researchers address contradictory data on reaction yields in DPH-mediated aminations?

Contradictions often arise from substrate-specific reactivity or variable catalyst performance. For example:

  • Substrate Electronic Effects: Electron-rich pyridines require lower catalyst loadings (2 mol% Cu) vs. electron-deficient systems (5 mol%).
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve yields in Mn-catalyzed N-amination of alkaloids, while non-polar solvents (toluene) favor Rh-catalyzed reactions. Systematic screening of parameters (temperature, stoichiometry, solvent) is critical for reproducibility .

Q. What mechanistic insights explain DPH's role in electrophilic amination?

DPH transfers the NH group via a metal-activated intermediate. Proposed pathways include:

  • Metal-Nitrenoid Formation: Rh or Mn catalysts generate a metal-bound nitrenoid species, which inserts into C–H or π-bonds (e.g., alkenes, aromatics).
  • Nucleophilic Attack: In Cu-catalyzed reactions, the substrate undergoes dearomatization followed by NH insertion into the incipient carbocation. Computational studies support a stepwise mechanism over concerted pathways .

Q. What factors influence the choice of catalyst in DPH-mediated N-amination reactions?

Catalyst Substrate Scope Key Advantages
Cu(I)/Box Tryptamines, indolesHigh enantioselectivity (up to 96% ee)
Rh₂(esp)₂ 2-Naphthols, polyaromaticsGram-scale compatibility
[Mn(TDCPP)Cl] Alkaloids (e.g., sinomenine)Direct N-amination without protection
Catalyst selection depends on functional group tolerance, reaction scale, and stereochemical requirements .

Q. Data Contradiction Analysis

Q. How do studies reconcile discrepancies in NH-aziridine yields using DPH?

Conflicting yields (40–90%) in aziridination arise from:

  • Alkene Substitution: Electron-deficient alkenes (e.g., styrenes) give higher yields (85–90%) vs. aliphatic alkenes (40–60%).
  • Catalyst Loading: Rh₂(OAc)₄ (2 mol%) outperforms Mn catalysts for unactivated alkenes. Substrate electronic profiling and pre-catalyst optimization are recommended to resolve inconsistencies .

Properties

IUPAC Name

O-(2,4-dinitrophenyl)hydroxylamine
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InChI

InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLACRFYIUQZNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20169926
Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Molecular Weight

199.12 g/mol
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CAS No.

17508-17-7
Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-dinitrophenyl)hydroxylamine
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Synthesis routes and methods I

Procedure details

A 5 L four-necked flask equipped with an overhead stirrer, thermocouple and a condenser was charged with 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione (I-36) (96 g, 291.6 mmol) and DCM (2 L). The stirred solution was cooled to 0° C. and a solution of hydrazine hydrate (36.46 g, 729 mol) in MeOH (300 mL) was added at 0° C. The reaction mixture rapidly became bright yellow and a precipitate formed. The suspension was stirred at 0° C. for 2 hours. 0.5 N HCl (2 L) was added at 0° C. and stirred for 30 minutes. The mixture was filtered and washed with DCM (2×200 mL). The organic layer was separated, dried over MgSO4, filtered and the solvent removed to give O-(2,4-dinitrophenyl)hydroxylamine (I-37) as a red-orange solid. 1H NMR (400 MHz, CDCl3) δ 8.82 (d, 1 H), 8.44 (dd, 1 H), 8.07 (d, 1 H), 6.42 (sbr, 2 H).
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
36.46 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 2.0 g (0.0074 mole) of ethyl N-(2,4-dinitrophenoxy)acetimidate in 10 mL of dioxane, cooled in an ice/water bath, was added dropwise 3 mL of 70% perchloric acid during a 10 minute period. The reaction mixture was stirred at 0°-5° C. for five hours and then was poured into 100 mL of ice water. This mixture was extracted three times with 40 mL of methylene chloride. The combined extracts were dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated from the filtrate under reduced pressure, leaving 2.8 g of a brown oil. This oil was dissolved in 20 mL of diethyl ether, and 30 mL of petroleum ether was added to the solution, causing a precipitate to form. This precipitate was recovered by filtration. After being washed with petroleum ether and dried, 0.75 g of O-(2,4-dinitrophenyl)hydroxylamine was recovered as a yellow powder. The NMR spectrum was consistent with the proposed structure. This method is described by Y. Tamura et al., J. Org. Chem., 38, 1239 (1973).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

O-(2,4-Dinitrophenyl)hydroxylamine
O-(2,4-Dinitrophenyl)hydroxylamine
O-(2,4-Dinitrophenyl)hydroxylamine
O-(2,4-Dinitrophenyl)hydroxylamine
O-(2,4-Dinitrophenyl)hydroxylamine

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